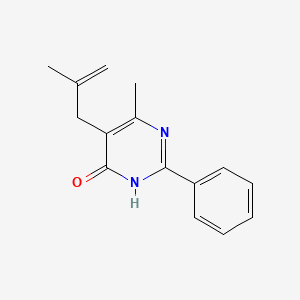
3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Phe-Arg-beta-naphthylamide (PAβN) and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile involves the inhibition of bacterial efflux pumps. Efflux pumps are proteins that are responsible for pumping out toxic compounds from bacterial cells, including antibiotics. By inhibiting these pumps, 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile can increase the intracellular concentration of antibiotics, making them more effective against bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile has no significant biochemical or physiological effects on human cells. However, it has been found to be toxic to some bacterial and cancer cells, making it a potential candidate for the development of novel antibiotics and anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile in lab experiments is its ability to inhibit bacterial efflux pumps, making it a useful tool for studying multidrug resistance in bacteria. However, its toxicity to some bacterial and cancer cells can also be a limitation, as it may affect the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile. One area of interest is the development of novel antibiotics and anticancer agents based on this compound. Another potential direction is the study of the mechanism of multidrug resistance in bacteria and the development of strategies to overcome this resistance. Additionally, further studies could be conducted to investigate the potential toxicity of this compound to other types of cells and organisms.
Synthesemethoden
The synthesis method of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile involves the reaction of 6(5H)-phenanthridinone with 3-oxobutanenitrile in the presence of a catalytic amount of acetic acid. This reaction leads to the formation of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile as a yellow solid with a melting point of 184-186°C.
Wissenschaftliche Forschungsanwendungen
3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile has been extensively studied for its potential applications in various areas of scientific research. It has been found to be an effective inhibitor of bacterial efflux pumps and has been used to study the mechanism of multidrug resistance in bacteria. This compound has also been used in the development of novel antibiotics and anticancer agents.
Eigenschaften
IUPAC Name |
(E)-3-hydroxy-2-phenanthridin-6-ylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-11(20)15(10-18)17-14-8-3-2-6-12(14)13-7-4-5-9-16(13)19-17/h2-9,20H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGFWBAENCZBKF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C1=NC2=CC=CC=C2C3=CC=CC=C31)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-hydroxy-2-phenanthridin-6-ylbut-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)

![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6120676.png)
![N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6120683.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)

![(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6120713.png)
![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6120759.png)